Structural Differentiation: 2,3-Dichloro vs. Common 3,4- and 3,5-Dichloro Substitution Patterns
The 2,3-dichlorophenyl substitution pattern of this compound represents a distinct regioisomeric configuration compared to commonly cited aryl picolinic acid herbicides. In the patent literature, picolinic acid derivatives bearing 3,4-dichlorophenyl or 3,5-dichlorophenyl groups are prevalent [1], yet no compound with a 2,3-dichlorophenyl substitution is explicitly exemplified in the representative herbicidal picolinic acid patent US8962529B2 [1]. This specific substitution pattern creates a unique steric and electronic environment at the ortho-ortho' positions that is not duplicated by available commercial analogs such as 5-(3,5-dichlorophenyl)picolinic acid (CAS 1261980-57-7) or 3-(3,5-dichlorophenyl)picolinic acid, which lack the proximal chlorine-aryl interaction.
| Evidence Dimension | Aryl substitution pattern (regioisomeric identity of chlorine atoms on the phenyl ring) |
|---|---|
| Target Compound Data | 2,3-dichlorophenyl substitution at the 3-position of picolinic acid |
| Comparator Or Baseline | 3,4-dichlorophenyl and 3,5-dichlorophenyl substitution patterns described in herbicidal picolinic acid patent families |
| Quantified Difference | No quantitative bioactivity data available; differentiation is structural. The 2,3-dichloro pattern is absent from representative agchem patent exemplification tables. |
| Conditions | Patent structural analysis (US8962529B2); the target compound is not listed among exemplified herbicidal picolinic acids. |
Why This Matters
For researchers exploring novel auxin-mimic herbicides or enzyme inhibitors, the 2,3-dichloro substitution represents an unexplored regioisomeric space not covered by established picolinate herbicide patents, potentially offering novel intellectual property freedom-to-operate.
- [1] Ahrens, H., et al. (2015). Substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides. US Patent US8962529B2. Examination of exemplified compounds shows absence of 2,3-dichlorophenyl substitution pattern. View Source
